Denufosol

metabolic stability enzymatic degradation P2Y2 receptor agonists

Denufosol, also known as INS37217 , is a synthetic deoxycytidine-uridine dinucleotide classified as a second-generation P2Y2 receptor agonist. Its tetrasodium salt form (CAS 318250-11-2) was originally developed as an inhaled therapy for cystic fibrosis (CF).

Molecular Formula C18H27N5O21P4
Molecular Weight 773.3 g/mol
CAS No. 211448-85-0
Cat. No. B1242441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenufosol
CAS211448-85-0
Synonymsdenufosol tetrasodium
INS 37217
INS37217
P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt
Molecular FormulaC18H27N5O21P4
Molecular Weight773.3 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O
InChIInChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1
InChIKeyFPNPSEMJLALQSA-MIYUEGBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denufosol (CAS 211448-85-0) for Scientific Procurement: P2Y2 Receptor Agonist Specifications


Denufosol, also known as INS37217 [1], is a synthetic deoxycytidine-uridine dinucleotide classified as a second-generation P2Y2 receptor agonist [2]. Its tetrasodium salt form (CAS 318250-11-2) was originally developed as an inhaled therapy for cystic fibrosis (CF) [3]. Denufosol activates the Gq-coupled P2Y2 receptor on airway epithelial cells, leading to CFTR-independent chloride and water secretion, increased ciliary beat frequency, and enhanced mucociliary clearance [4]. Although Phase 3 clinical trials in CF did not result in regulatory approval [3], Denufosol remains a critical research tool for investigating purinergic signaling mechanisms, epithelial ion transport, and alternative chloride channel activation pathways [5].

Why Denufosol Cannot Be Substituted with Generic P2Y2 Agonists: Critical Procurement Considerations


Endogenous P2Y2 receptor agonists such as ATP and UTP are unsuitable for sustained experimental or therapeutic use due to their extreme metabolic lability in biological matrices [1]. These natural nucleotides are rapidly hydrolyzed by ectonucleotidases present on epithelial surfaces and in airway secretions, resulting in half-lives of less than one hour and necessitating continuous infusion for any meaningful pharmacodynamic effect [2]. Denufosol was specifically engineered with a modified dinucleotide backbone incorporating 2'-deoxycytidine, conferring resistance to enzymatic degradation that directly translates to prolonged receptor activation and extended functional efficacy in ex vivo and in vivo systems [3]. Attempting to substitute Denufosol with UTP, ATP, or other unmodified nucleotides in experimental protocols will fail to replicate the sustained chloride secretory response and mucociliary clearance enhancement documented for this compound.

Denufosol Comparative Performance Data: Quantified Differentiation from UTP and Diquafosol


Metabolic Stability: Denufosol Exhibits 50-Fold Greater Stability than UTP in Human Nasal Epithelium

Denufosol demonstrates markedly enhanced metabolic stability relative to both the endogenous agonist UTP and the clinically developed comparator diquafosol. On human nasal epithelium, Denufosol exhibits 50-fold greater stability than uridine 5′-triphosphate (UTP) and six-fold greater stability than diquafosol [1]. Furthermore, in sputum obtained from cystic fibrosis airways, the half-life of Denufosol is approximately 22 hours longer than that of diquafosol [2]. This stability differential is attributed to the 2'-deoxycytidine modification in the Denufosol dinucleotide backbone, which confers resistance to hydrolysis by ectonucleotidases present on epithelial surfaces and in airway secretions [3].

metabolic stability enzymatic degradation P2Y2 receptor agonists airway epithelium

Duration of Action: Single Administration of Denufosol Enhances Mucus Transport for ≥8 Hours

In a primate model of tracheal mucus velocity (TMV), a single administration of Denufosol (INS37217) produced a significant enhancement of mucus transport that persisted for at least 8 hours after dosing [1]. This extended duration of action is in stark contrast to the transient effects observed with endogenous P2Y2 agonists such as ATP and UTP, which are rapidly degraded by airway cell surface enzymes and sputum components, limiting their functional half-life to well under 1 hour in comparable biological environments [2]. The prolonged TMV enhancement is mechanistically linked to Denufosol's resistance to metabolism by airway cells and sputum enzymes [3].

duration of action mucociliary clearance tracheal mucus velocity in vivo efficacy

Receptor Potency: Denufosol Exhibits Submicromolar EC50 at Human P2Y2 Receptor

Denufosol demonstrates submicromolar agonist potency at the human P2Y2 receptor, with reported EC50 values ranging from 220 nM to 270 nM depending on the specific assay conditions [1]. In calcium mobilization assays using 1321N1 astrocytoma cells stably expressing human P2Y2 receptors, Denufosol induces intracellular calcium release with an EC50 of 220 nM [2]. A separate study assessing phospholipase C stimulation reported an EC50 of 270 nM for the human recombinant P2Y2 receptor [3]. These submicromolar potency values establish Denufosol as a high-affinity P2Y2 agonist suitable for probing receptor function at physiologically relevant concentrations, in contrast to earlier generation compounds that required higher concentrations to achieve comparable receptor activation [4].

receptor binding affinity P2Y2 receptor EC50 calcium mobilization

Clinical Lung Function Improvement: Denufosol 60 mg TID Increases FEV1 by 0.045 L vs. Placebo at 24 Weeks

In the TIGER-1 Phase 3 clinical trial (NCT00625612) involving 352 patients with cystic fibrosis and baseline FEV1 ≥75% predicted, Denufosol administered at 60 mg three times daily via inhalation produced a statistically significant improvement in lung function relative to placebo [1]. The mean change from baseline to Week 24 endpoint in FEV1—the primary efficacy measure—was 0.048 L for the Denufosol group (n=178) compared to 0.003 L for the placebo group (n=174), yielding a treatment difference of 0.045 L (p=0.047) [2]. Notably, patients in the placebo group who crossed over to receive Denufosol during the open-label extension phase subsequently demonstrated a mean FEV1 improvement of 0.078 L by study end [3]. However, the confirmatory Phase 3 trial (TIGER-2) failed to meet its primary endpoint of significant FEV1 change at Week 48, ultimately leading to discontinuation of clinical development [4].

FEV1 improvement Phase 3 clinical trial cystic fibrosis lung function

Optimal Research Applications for Denufosol Based on Quantified Differentiation


Investigating Sustained P2Y2 Receptor Signaling and Epithelial Ion Transport

Denufosol is the preferred compound for studies requiring prolonged P2Y2 receptor activation in airway epithelial models. Its 50-fold greater metabolic stability than UTP on human nasal epithelium [1] and the documented ≥8-hour enhancement of tracheal mucus velocity following a single administration in vivo [2] make it uniquely suited for experiments examining sustained chloride secretion, ciliary beat frequency modulation, and airway surface liquid dynamics. Researchers using UTP or ATP in similar protocols will encounter rapid signal decay due to ectonucleotidase-mediated hydrolysis, fundamentally altering the experimental outcome [3]. Denufosol's resistance to enzymatic degradation ensures that observed effects reflect sustained receptor engagement rather than transient activation.

Studying CFTR-Independent Chloride Secretion as a Therapeutic Bypass Strategy

In cystic fibrosis research, Denufosol serves as a critical tool for probing alternative chloride channel activation pathways independent of CFTR function. The compound stimulates Cl- secretion in both normal and CF airway epithelia via calcium-activated chloride channels (CaCCs) [1], with a submicromolar EC50 of 220-270 nM at the human P2Y2 receptor [2]. This potency, combined with the Phase 3 clinical validation showing a 0.045 L FEV1 improvement over placebo in CF patients with preserved lung function [3], positions Denufosol as a reference standard for evaluating CFTR-independent therapeutic strategies. Investigators developing next-generation epithelial hydration approaches can benchmark new compounds against Denufosol's established pharmacodynamic and clinical effect profile.

Comparative Pharmacology Studies of P2Y Receptor Subtype Selectivity

Denufosol exhibits a defined selectivity profile across human P2Y receptor subtypes that enables its use as a reference agonist in receptor profiling studies. The compound acts as a full agonist at both P2Y2 (EC50 = 220 nM) and P2Y4 (EC50 = 800 nM) receptors with efficacy equivalent to UTP, while functioning as a weak partial agonist at the P2Y6 receptor, where 100 µM Denufosol produces approximately 70% of the maximal UDP response [1]. This graded selectivity profile contrasts with other dinucleotide agonists that may display different subtype preferences [2]. Researchers conducting P2Y receptor subtype characterization or screening novel purinergic ligands can utilize Denufosol's well-documented selectivity fingerprint as a comparator to contextualize new compound pharmacology.

In Vivo Studies of Mucociliary Clearance and Airway Surface Hydration

For in vivo investigations of mucociliary transport mechanisms, Denufosol provides a validated pharmacodynamic profile with established dose-response relationships. The primate tracheal mucus velocity model demonstrates that a single dose of Denufosol produces statistically significant enhancement of mucus clearance for at least 8 hours [1], a finding directly attributable to the compound's metabolic stability [2]. Additionally, Phase 1/2 clinical data confirm that inhaled doses up to 60 mg are well-tolerated in both adult and pediatric CF populations [3], providing a safety benchmark for animal studies. This combination of documented in vivo efficacy duration and tolerability makes Denufosol the compound of choice for translational studies examining the relationship between P2Y2 receptor activation and airway clearance physiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Denufosol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.